Humulen-(v1), also known as alpha-humulene, is a naturally occurring sesquiterpene found predominantly in the essential oils of various plants, particularly hops (Humulus lupulus). It is recognized for its distinctive earthy, woody aroma and contributes to the flavor profile of beer. Humulen-(v1) is classified under the group of terpenes, which are organic compounds produced by a variety of plants and are known for their aromatic properties.
Humulen-(v1) is primarily sourced from the hop plant, which is extensively cultivated for brewing purposes. The essential oil extracted from hops contains a significant concentration of this compound, alongside other terpenes such as myrcene and beta-caryophyllene. Research indicates that humulen-(v1) can also be found in other plants, including certain herbs and spices, where it contributes to their fragrance and therapeutic properties .
Humulen-(v1) belongs to the class of sesquiterpenes, which are characterized by their three isoprene units (C15H24). It is further classified as a bicyclic compound due to its unique structure that consists of two interconnected rings. This classification places humulen-(v1) within a broader category of terpenoids that exhibit diverse biological activities and applications in various fields, including pharmacology and perfumery .
The synthesis of humulen-(v1) can occur through both natural extraction and synthetic methods. The natural extraction involves steam distillation or solvent extraction from plant materials rich in essential oils. In laboratory settings, synthetic pathways often utilize biosynthetic routes involving microbial fermentation or chemical synthesis.
Technical Details:
Humulen-(v1) has a molecular formula of C15H24 and features a bicyclic structure. Its structural representation includes two fused cyclopentane rings with several double bonds, contributing to its reactivity and stability.
Humulen-(v1) participates in various chemical reactions typical of terpenes, including oxidation and polymerization. These reactions can lead to the formation of different derivatives that may exhibit enhanced biological activities.
Technical Details:
The mechanism of action for humulen-(v1) involves its interaction with biological systems at the molecular level. It has been shown to exhibit anti-inflammatory and antimicrobial properties through modulation of cellular signaling pathways.
Research indicates that humulen-(v1) may influence the expression of genes involved in inflammatory responses, potentially reducing symptoms associated with chronic inflammation . Its bioactivity is attributed to its ability to interact with specific receptors in human cells.
Relevant data from studies indicate that the volatility and reactivity of humulen-(v1) make it suitable for various applications in flavoring and fragrance industries .
Humulen-(v1) has garnered attention for its potential applications in several scientific domains:
The sesquiterpene α-humulene (historically termed "humulene") derives its name from Humulus lupulus L. (hops), where it was first identified as a major component of the essential oil—constituting up to 40% in certain cultivars [5]. Ancient medicinal applications of hops predate its chemical characterization, with documented use in Egyptian, Roman, and Arabic traditions for treating liver disorders, fever, and as a sedative [2]. Ibn al-Baytar, a 13th-century Arabian botanist, documented the soothing properties of hops, while Native American tribes (e.g., Cherokee, Navajo) utilized hop preparations for sleep disorders, coughs, and wound healing [2]. The formal botanical naming by Carl Linnaeus (Humulus lupulus) in the 18th century solidified its taxonomic identity, though the compound itself remained unisolated until modern analytical methods emerged. Early chemical studies in the 19th century by Ansel W. Ives identified the resin glands ("lupulin") containing α-humulene and its isomers [2]. Historically, α-humulene was often co-isolated with its structural isomer β-caryophyllene, as both coexist in many aromatic plants, including sage (Salvia officinalis), ginger (Zingiberaceae), and Vietnamese coriander [5] [7]. This co-occurrence complicated early structural elucidations until spectroscopic techniques distinguished their isomeric differences.
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